molecular formula C7H10O3 B6163967 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2209090-44-6

2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B6163967
CAS No.: 2209090-44-6
M. Wt: 142.15 g/mol
InChI Key: KVGGTKHXQVRWSR-UHFFFAOYSA-N
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Description

2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid (CID 131697832) is a high-value bicyclo[1.1.1]pentane (BCP)-based building block with the molecular formula C7H10O3 . This compound integrates two critical functional groups—a carboxylic acid and an alcohol—onto a rigid BCP scaffold, making it a versatile intermediate for medicinal chemistry and drug discovery. The BCP core is widely recognized as a bioisostere for para-substituted benzene rings or tert-butyl groups, and its incorporation into lead compounds is a proven strategy to improve key physicochemical properties . Replacing traditional aromatic rings with the three-dimensional BCP structure can significantly enhance aqueous solubility, reduce lipophilicity (clogP), and increase metabolic stability, helping researchers to optimize the drug-likeness of their candidates and escape from flat chemical space . The distinct geometry and strain of the BCP ring also serve as a tactical element in designing novel chemical entities outside of patented areas. The presence of both a hydroxy and a carboxylic acid group on the BCP framework provides multiple synthetic handles for further diversification. Researchers can utilize this building block to develop novel BCP-containing amino acids, amides, esters, and other complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information provided is for research reference.

Properties

CAS No.

2209090-44-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H10O3/c8-5(9)1-6-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9)

InChI Key

KVGGTKHXQVRWSR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule requires simultaneous installation of a hydroxyl group at C3 and an acetic acid moiety at C1. Two primary disconnections emerge:

  • Hydroxylation-first approach : Introduce the hydroxyl group early, followed by acetic acid side-chain elongation.

  • Carboxylation-first approach : Prioritize carboxylic acid formation, then install the hydroxyl group via late-stage functionalization.

Epoxide Ring-Opening for Hydroxyl Group Installation

Epoxidation of BCP alkenes followed by acid-catalyzed ring-opening provides a route to bridgehead alcohols. For instance, treatment of bicyclo[1.1.1]pent-1-ene with meta-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes hydrolysis to yield 3-hydroxy-BCP derivatives. However, stereochemical control at the bridgehead remains a challenge, often resulting in racemic mixtures.

Boron-Based Hydroxylation

Miyaura borylation of BCP halides followed by oxidative workup offers a stereoselective pathway. Palladium-catalyzed coupling of 1-iodobicyclo[1.1.1]pentane with bis(pinacolato)diboron produces the boronic ester, which is oxidized with hydrogen peroxide to yield 3-hydroxy-BCP. This method achieves >90% regioselectivity but requires expensive catalysts.

Kolbe-Schmitt Carboxylation

Direct carboxylation of 3-hydroxy-BCP derivatives via the Kolbe-Schmitt reaction has been explored. Heating 3-hydroxybicyclo[1.1.1]pentane with potassium bicarbonate under CO₂ pressure (4 atm) at 200°C yields the carboxylic acid derivative. However, decarboxylation side reactions limit yields to 30–40%.

Grignard-Based Chain Elongation

Reaction of 1-bromo-3-hydroxybicyclo[1.1.1]pentane with magnesium forms a Grignard reagent, which reacts with CO₂ to generate the acetic acid side chain. Quenching with dry ice followed by acidic workup provides the target compound in 55% yield. This method benefits from commercial availability of starting materials but struggles with steric hindrance at the bridgehead.

Advanced Functional Group Interconversions

Oxidation State Modulation

Selective oxidation of primary alcohols to carboxylic acids is critical for installing the acetic acid moiety. Jones oxidation (CrO₃/H₂SO₄) of 2-(3-hydroxybicyclo[1.1.1]pentan-1-yl)ethanol achieves this transformation but risks over-oxidation. Alternative methods using TEMPO/NaClO₂ in acetonitrile/water mixtures improve selectivity, yielding 85% pure product.

Protecting Group Strategies

Temporary protection of the hydroxyl group enables selective carboxylation:

  • Silyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF shields the hydroxyl group during subsequent reactions.

  • Benzyl Ether Formation : Benzylation using NaH and benzyl bromide provides stable protection, removed via hydrogenolysis post-carboxylation.

Comparative studies indicate silyl protection affords higher overall yields (72% vs. 65% for benzyl).

Scalable Production and Process Optimization

Continuous Flow Photochemistry

Adapting the in flow photochemical reactor from diketone synthesis, researchers have scaled 3-hydroxy-BCP production. Key parameters include:

ParameterOptimal ValueEffect on Yield
UV Wavelength365 nmMaximizes radical generation
Flow Rate10 mL/minBalances reaction time and throughput
Temperature35°CPrevents thermal degradation

This system produces 500 g/day of hydroxy-BCP intermediate, a 3-fold increase over batch methods.

Crystallization-Based Purification

The acetic acid moiety facilitates salt formation, enabling efficient purification. Neutralization with NaOH precipitates the sodium salt, which is recrystallized from ethanol/water (3:1). This step achieves 98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetic acid group may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 2209090-44-6
  • IUPAC Name : 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid
  • Structural Characteristics : The compound features a bicyclo[1.1.1]pentane core, which contributes to its unique chemical reactivity and biological activity.

Chemistry

2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical transformations, including:

  • Oxidation : Converting the hydroxy group to ketones or aldehydes.
  • Reduction : Transforming the acetic acid group into an alcohol.
  • Substitution Reactions : The hydroxy group can be replaced with other functional groups, enhancing the compound's versatility in synthetic chemistry .

Biology

Research into the biological activity of this compound indicates potential interactions with biomolecules, which may lead to significant therapeutic applications:

  • Therapeutic Properties : Preliminary studies suggest anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain relief and inflammation .
  • Molecular Interactions : The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and influencing biological pathways .

Medicine

The compound's unique structure may provide advantageous pharmacokinetic properties:

Materials Science

In materials science, this compound is being investigated for its potential in developing novel materials:

  • Polymers and Coatings : The compound's properties may lead to the creation of advanced polymers with unique mechanical and thermal characteristics .
  • Nanomaterials : Its rigid structure could also play a role in synthesizing nanomaterials, which have applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

The acetamide derivative (C₇H₁₁NO₂) replaces the carboxylic acid with an amide, reducing acidity and possibly improving membrane permeability .

Hazard Profiles: Fluorinated analogs exhibit higher toxicity (e.g., H318 for eye damage) compared to the hydroxy variant, likely due to the electronegativity of fluorine enhancing reactivity with biological targets . The acetamide derivative (C₇H₁₁NO₂) shares similar irritant hazards (H315, H319) but adds acute oral toxicity (H302), suggesting divergent safety handling requirements .

Limitations and Gaps in Data

  • Physical property data (e.g., solubility, logP) are sparse for many analogs, limiting direct comparisons.
  • Synthetic yields and scalability details are absent in the provided evidence, complicating practical assessments.

Biological Activity

2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is a unique bicyclic organic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. The compound's structural characteristics, particularly its bicyclo[1.1.1]pentane core, contribute to its reactivity and interactions with biological systems.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 2209090-44-6
  • IUPAC Name : 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid
PropertyValue
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
CAS Number2209090-44-6
IUPAC Name2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and ionic interactions facilitated by its hydroxy and acetic acid groups. The bicyclic structure may enhance binding affinity and specificity towards target proteins or enzymes, potentially modulating their activity.

Biological Activities

Research indicates several potential biological activities associated with this compound:

Anti-inflammatory Effects : Preliminary studies suggest that compounds containing the bicyclo[1.1.1]pentane motif exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

Analgesic Properties : The structural features of this compound may also confer analgesic effects, similar to other compounds derived from bicyclic frameworks .

Enzyme Inhibition : Studies have shown that bicyclo[1.1.1]pentane derivatives can act as inhibitors for specific enzymes, including indoleamine-2,3-dioxygenase (IDO), which is involved in immune regulation . The unique structure of this compound may enhance its efficacy as an IDO inhibitor.

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:

Study on IDO Inhibition

A notable study focused on the discovery of potent IDO inhibitors featuring the bicyclo[1.1.1]pentane structure . The findings revealed that these compounds exhibited excellent potency in cellular assays, with IC50 values indicating strong inhibitory effects on IDO activity.

Comparison with Similar Compounds

In comparative analyses, this compound was found to possess distinct advantages over traditional phenyl-containing compounds, particularly in terms of metabolic stability and binding affinity . This suggests that the bicyclic framework can be a valuable bioisostere in drug design.

Q & A

Q. What are the recommended storage conditions for 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid to ensure stability?

Methodological Answer: The compound must be stored at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to moisture or oxidation. Handling should minimize dust formation, and containers should be tightly sealed to avoid exposure to air . For lab-scale use, refrigerated desiccators are ideal.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the bicyclo[1.1.1]pentane core and hydroxyl/acetic acid substituents. Coupling patterns distinguish bridgehead protons from others .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₀O₃: theoretical 142.0630) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
  • Emergency Measures: For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation (H335 hazard) .
  • Waste Disposal: Collect residues in sealed containers and use licensed disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

Methodological Answer:

  • Stepwise Synthesis:
    • Bicyclo[1.1.1]pentane Core Formation: Use [1.1.1]propellane as a precursor under radical initiation (e.g., AIBN) in anhydrous tetrahydrofuran (THF) at −78°C .
    • Hydroxylation: Employ Sharpless asymmetric dihydroxylation with AD-mix-β to introduce the 3-hydroxy group .
    • Acetic Acid Sidechain Installation: Perform nucleophilic acyl substitution using bromoacetic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) .
  • Yield Challenges: Steric hindrance at the bridgehead may reduce reactivity. Use bulky ligands (e.g., SPhos) to stabilize intermediates .

Q. What strategies mitigate steric hindrance during derivatization of the bicyclo[1.1.1]pentane core?

Methodological Answer:

  • Protecting Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether to reduce steric bulk during acetic acid coupling .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction kinetics .
  • Microwave-Assisted Synthesis: Accelerate reaction rates for sluggish steps (e.g., esterification) while minimizing decomposition .

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Crystallography: Grow single crystals via slow evaporation in ethanol/water (1:1). X-ray diffraction provides unambiguous bridgehead geometry and hydrogen-bonding networks .
  • Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies .

Key Research Findings

  • The bicyclo[1.1.1]pentane core imparts enhanced metabolic stability compared to linear analogs, making it valuable in protease inhibitor design .
  • Hydrogen-bonding networks between the hydroxyl and acetic acid groups influence solubility and crystallinity, critical for formulation studies .
  • Steric effects dominate reactivity at the bridgehead, necessitating tailored protecting-group strategies for functionalization .

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